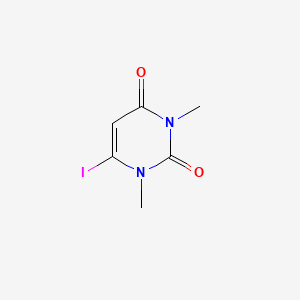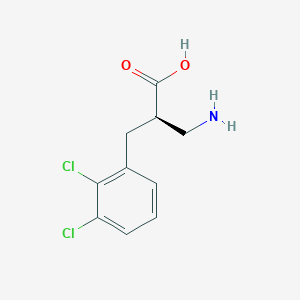
Ethyl 3-fluorothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C7H7FO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluorothiophene-2-carboxylate can be achieved through several methods. One common approach involves the Schiemann reaction, where 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is subjected to fluorination. The product, mthis compound, is then saponified and decarboxylated to yield 3-fluorothiophene . Another method involves the direct fluorination of thiophene using molecular fluorine, although this process is less selective and requires careful control of reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other molecules to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include molecular fluorine, triethylamine, and acetonitrile. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .
Aplicaciones Científicas De Investigación
Ethyl 3-fluorothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of ethyl 3-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The thiophene ring can interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Ethyl 3-fluorothiophene-2-carboxylate can be compared with other fluorinated thiophene derivatives, such as:
3-Fluorothiophene: Lacks the ethyl ester group, resulting in different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Fluorothiophene: Fluorine atom is positioned differently, leading to variations in reactivity and stability
Propiedades
Fórmula molecular |
C7H7FO2S |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
ethyl 3-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H7FO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 |
Clave InChI |
CILGCUGNHOISJT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CS1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)


![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)

![1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13984841.png)





![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)

